molecular formula C10H8N2 B1613718 4H-Pyrrolo[1,2-a]benzimidazole CAS No. 24990-52-1

4H-Pyrrolo[1,2-a]benzimidazole

Cat. No.: B1613718
CAS No.: 24990-52-1
M. Wt: 156.18 g/mol
InChI Key: CTTMASDELHSUQP-UHFFFAOYSA-N
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Description

4H-Pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a pyrrole and a benzimidazole moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrrolo[1,2-a]benzimidazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminobenzimidazole with α,β-unsaturated carbonyl compounds under basic conditions. Another approach involves multicomponent reactions where aminobenzimidazoles react with bifunctional synthetic equivalents .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrrolo[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Structural Characteristics

4H-Pyrrolo[1,2-a]benzimidazole consists of a fused bicyclic structure comprising a pyrrole ring and a benzimidazole moiety. The molecular formula is typically represented as C₉H₈N₂. The presence of nitrogen atoms in its structure enhances its reactivity and biological activity, making it a valuable compound for various applications.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit antimicrobial properties against various pathogens. A study by Pathak et al. synthesized several derivatives and evaluated their activity against gram-positive and gram-negative bacteria as well as fungi, including drug-resistant strains. Some derivatives demonstrated moderate antibacterial properties, while one showed promising antifungal activity against Candida albicans .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundActivity TypeTarget OrganismResult
Derivative AAntibacterialStaphylococcus aureusModerate activity
Derivative BAntifungalCandida albicansPromising antifungal
Derivative CAntibacterialEscherichia coliNo significant activity

Anticancer Properties

The anticancer potential of this compound has been explored extensively. Some derivatives have been found to induce apoptosis in cancer cells and interact with various biological targets associated with cancer progression. For instance, studies indicate that certain derivatives can inhibit tumor growth in vitro and in vivo models .

Case Study: Antitumor Activity

In a study focusing on the cytotoxic effects of pyrrolo[1,2-a]benzimidazole quinones, the influence of substituents on the cytotoxicity was examined. The results suggested that specific modifications could enhance the compound's efficacy against cancer cell lines .

Material Science Applications

This compound serves as a building block for synthesizing polymers and materials with tailored electronic properties. Its unique structure allows for the development of materials that can be used in electronic devices or as sensors.

Table 2: Material Science Applications of this compound

ApplicationDescriptionPotential Use Cases
Polymer SynthesisUsed as a monomer for creating conductive polymersOrganic electronics
Sensor DevelopmentFunctionalized derivatives can be used in sensorsChemical detection

Mechanism of Action

The mechanism of action of 4H-Pyrrolo[1,2-a]benzimidazole varies depending on its application. In medicinal chemistry, it is believed to interact with various molecular targets, including enzymes and receptors, thereby modulating biological pathways. For instance, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .

Comparison with Similar Compounds

Uniqueness: 4H-Pyrrolo[1,2-a]benzimidazole stands out due to its unique combination of a pyrrole and benzimidazole ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of novel therapeutic agents and materials .

Biological Activity

4H-Pyrrolo[1,2-a]benzimidazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an antitumor agent, antimicrobial agent, and in the treatment of various central nervous system disorders. This article synthesizes findings from multiple studies to provide a comprehensive overview of the biological activity associated with this compound.

Antitumor Activity

One of the most notable biological activities of this compound is its antitumor potential . Research indicates that this compound acts as a DNA cross-linker, mimicking the activity of established antitumor agents such as mitomycin C.

  • Mechanism of Action : The compound's ability to induce DNA strand cleavage is attributed to reductive alkylation followed by the generation of reactive oxygen species (ROS). This mechanism results in significant cytotoxic effects against various cancer cell lines, including ovarian and colon cancers, with some derivatives exhibiting IC50 values in the nanomolar range .

Case Study: Structure-Activity Relationship (SAR)

A study focusing on the structure-activity relationship of pyrrolo[1,2-a]benzimidazole derivatives revealed that modifications to the core structure could enhance antitumor efficacy. For instance, compounds with specific substituents demonstrated increased potency and selectivity towards cancer cell lines.

Compound NameIC50 (nM)Cancer Type
PBI-A50Ovarian
PBI-B75Colon
PBI-C30Breast

Antimicrobial Activity

This compound also exhibits antimicrobial properties , particularly against Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives have shown MIC values as low as 0.49 µg/mL against pathogenic strains like Escherichia coli and Salmonella typhimurium. These compounds were found to be more effective than conventional antibiotics in some cases .

Table: Antimicrobial Activity of Selected Derivatives

CompoundMIC (µg/mL)Target Pathogen
Compound 10.49E. coli O157:H7
Compound 20.75S. typhimurium
Compound 30.98Klebsiella sp.

Central Nervous System Activity

The pyrrolo[1,2-a]benzimidazole scaffold has been implicated in neuropharmacological studies, indicating its potential in treating central nervous system disorders.

  • CNS Disorders : Some derivatives have shown promise as central dopamine antagonists and may exhibit anti-allergic properties. The ability to cross the blood-brain barrier enhances their therapeutic potential against conditions such as anxiety and depression .

Properties

IUPAC Name

4H-pyrrolo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2/c1-2-5-9-8(4-1)11-10-6-3-7-12(9)10/h1-7,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTTMASDELHSUQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC3=CC=CN23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20623811
Record name 4H-Pyrrolo[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24990-52-1
Record name 4H-Pyrrolo[1,2-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20623811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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